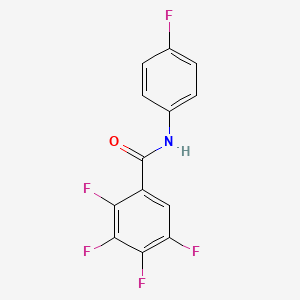
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate, also known as TMAQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMAQA is a derivative of quinoline and is synthesized by the condensation of 4-methoxyphenylacetic acid and 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde.
科学的研究の応用
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been investigated as a potential reagent for the determination of various analytes, including amino acids and metal ions.
作用機序
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the aggregation of alpha-synuclein, which is a protein that is implicated in the pathogenesis of the disease.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In Alzheimer's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, which is a protein that is implicated in the pathogenesis of the disease. In Parkinson's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to reduce the formation of alpha-synuclein aggregates and improve motor function.
実験室実験の利点と制限
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate, including the development of more potent and selective analogs for specific applications, the investigation of the underlying mechanisms of action, and the exploration of new applications in various fields. Additionally, the development of new synthetic methods for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate and its analogs could lead to more efficient and cost-effective production methods. Overall, the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has the potential to lead to significant advancements in various fields, including medicine, material science, and analytical chemistry.
合成法
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate involves the condensation of 4-methoxyphenylacetic acid and 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-14-22(2,3)23-20-11-10-18(13-19(15)20)26-21(24)12-7-16-5-8-17(25-4)9-6-16/h5-14,23H,1-4H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELQVQUSHVDSAY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)



![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)